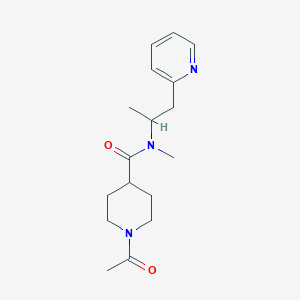![molecular formula C22H24Cl2N2O2 B5294965 {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5294965.png)
{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride, also known as Y-27632, is a small molecule inhibitor of Rho-associated protein kinase (ROCK). It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi, in Japan. Since then, Y-27632 has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride binds to the ATP-binding site of ROCK and prevents its activation. This leads to the inhibition of downstream signaling pathways that are involved in actin cytoskeleton organization, cell adhesion, and migration. This compound has also been shown to activate the myosin phosphatase pathway, which further contributes to its inhibitory effects on ROCK.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including:
1. Inhibition of cell migration and invasion: this compound can inhibit the migration and invasion of cancer cells by modulating actin cytoskeleton organization and cell adhesion.
2. Promotion of cell survival: this compound can promote cell survival by activating the Akt signaling pathway.
3. Induction of cell differentiation: this compound can induce the differentiation of stem cells into specific cell types by modulating the expression of differentiation markers.
4. Inhibition of smooth muscle contraction: this compound can inhibit smooth muscle contraction by modulating the myosin phosphatase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride has several advantages for use in lab experiments, including:
1. Specificity: this compound is a specific inhibitor of ROCK and does not affect other kinases.
2. Reversibility: this compound is a reversible inhibitor of ROCK and its effects can be easily reversed by removing the compound.
3. Availability: this compound is commercially available and can be easily obtained.
However, there are also some limitations to the use of this compound in lab experiments, including:
1. Toxicity: this compound can be toxic to cells at high concentrations.
2. Off-target effects: this compound may have off-target effects on other cellular processes.
3. Variability: The effects of this compound can vary depending on the cell type and experimental conditions.
Direcciones Futuras
For the use of {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride include the development of new ROCK inhibitors, investigation of ROCK in disease, use in tissue engineering, and combination therapy.
Métodos De Síntesis
The synthesis of {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride involves several chemical reactions, starting with the reaction of 4-bromobenzyl alcohol with 2-chlorobenzyl chloride to form 4-[(2-chlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with 3-ethoxybenzyl chloride to form {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl} alcohol. The final step involves the reaction of {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl} alcohol with 4-pyridinylmethylamine hydrochloride to form this compound.
Aplicaciones Científicas De Investigación
{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride has been widely used in scientific research as a tool to study the role of ROCK in various cellular processes. ROCK is a serine/threonine kinase that regulates actin cytoskeleton organization, cell adhesion, migration, and proliferation. By inhibiting ROCK activity, this compound can modulate these cellular processes and provide insights into the underlying mechanisms.
Propiedades
IUPAC Name |
N-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-2-26-22-13-18(15-25-14-17-9-11-24-12-10-17)7-8-21(22)27-16-19-5-3-4-6-20(19)23;/h3-13,25H,2,14-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMLTJBGKVQZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=CC=CC=C3Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B5294882.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5294909.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5294921.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5294932.png)
![5-(4-fluorophenyl)-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294935.png)
![N'-[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5294937.png)
![2,7-dimethyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5294945.png)

![2-tert-butyl-6-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5294960.png)

![7-{2-[5,7-dibromo-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5294979.png)
![3-(benzylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294981.png)
![5-isopropyl-2-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294995.png)